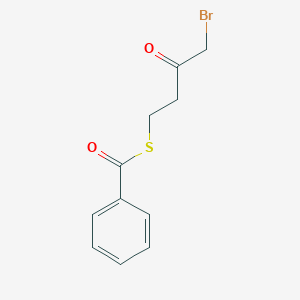
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves the reaction of 4-nitrobenzaldehyde with anthranilic acid to form 2-(4-nitrophenyl)quinazolin-4(3H)-one. This intermediate is then chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, forming aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane, and mild bases.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Reduction: 2-(Aminomethyl)-3-(4-aminophenyl)quinazolin-4(3H)-one.
Oxidation: 2-(Formylmethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one or 2-(Carboxymethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one.
Scientific Research Applications
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The nitro group and quinazolinone core are crucial for this interaction, as they form hydrogen bonds and hydrophobic interactions with the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-(4-aminophenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
Uniqueness
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
CAS No. |
103952-90-5 |
|---|---|
Molecular Formula |
C15H10ClN3O3 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
2-(chloromethyl)-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-14-17-13-4-2-1-3-12(13)15(20)18(14)10-5-7-11(8-6-10)19(21)22/h1-8H,9H2 |
InChI Key |
NRELQJFEHXWZEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
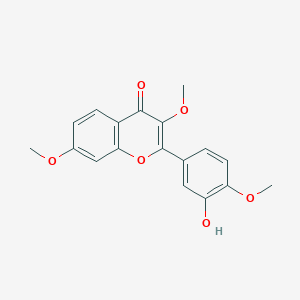
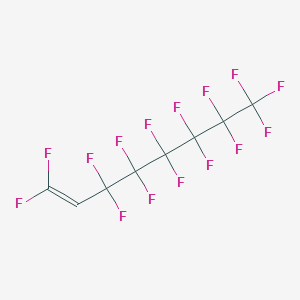
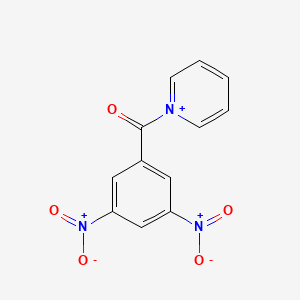
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
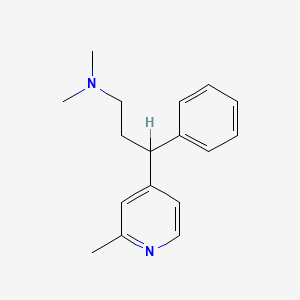
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
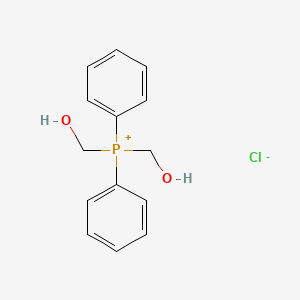
![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
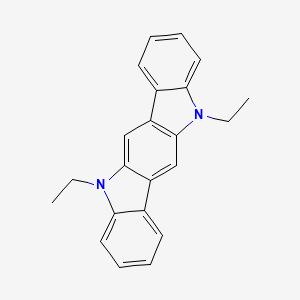
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
